2-(benzylsulfanyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(15-28-14-16-6-2-1-3-7-16)23-17-10-22-24(11-17)12-18-13-26-19-8-4-5-9-20(19)27-18/h1-11,18H,12-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHQKJHPWDKYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved by starting with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the pyrazolyl group: This involves the reaction of appropriate hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Coupling of the benzylthio group: This step involves the reaction of benzylthiol with an appropriate electrophile, such as an alkyl halide or sulfonate ester.
Final coupling reaction: The final step involves coupling the synthesized intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for conditions related to its molecular targets.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on a receptor, it could either activate or inhibit the receptor’s signaling pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it to two analogs from the literature ( and ).
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility vs. The pyridinyl-triazole motif in ’s compound may confer π-π stacking interactions or metal-binding capacity, absent in the target compound .
Hydrogen-Bonding Networks: All three compounds feature an acetamide group, enabling hydrogen bonding with biological targets or crystal lattice formation. highlights that such interactions are critical for crystal packing and stability .
Crystallographic Analysis :
- The target compound’s structure could be resolved using SHELX -based methodologies (), as demonstrated for ’s compound (R factor = 0.042, T = 100 K) .
- The benzodioxin core in both the target compound and ’s analog may adopt planar conformations, influencing π-stacking in crystals .
Implications for Research and Development
- Drug Design : The target compound’s benzylsulfanyl group offers a balance between lipophilicity and steric hindrance, making it a candidate for optimizing pharmacokinetic profiles.
- Synthetic Challenges : The benzodioxin-methyl-pyrazole linkage may require specialized coupling reagents or protecting-group strategies.
- Future Directions : Comparative studies on enzymatic inhibition (e.g., kinase assays) or solubility measurements are needed to validate structure-activity relationships.
Biological Activity
The compound 2-(benzylsulfanyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on enzyme inhibition and cytotoxicity against cancer cell lines.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A benzylsulfanyl moiety.
- A 1H-pyrazole ring.
- A 2,3-dihydro-1,4-benzodioxin unit.
Structural Formula
The structural formula can be represented as follows:
Enzyme Inhibition Studies
Recent studies have demonstrated the compound's potential as an inhibitor of several enzymes:
- α-glucosidase : It exhibited substantial inhibitory activity, making it a candidate for managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase (AChE) : The compound showed weaker inhibition in comparison to α-glucosidase, suggesting a selective action that may be beneficial for neurodegenerative conditions like Alzheimer’s disease.
Table 1: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| α-glucosidase | Competitive | 25.3 | |
| Acetylcholinesterase | Non-competitive | 150.0 |
Cytotoxicity Against Cancer Cell Lines
The compound has been tested against various cancer cell lines, notably:
- MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
In vitro studies indicated that the compound induces significant cytotoxic effects, with cell cycle arrest observed at different phases depending on the cell line treated.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 10.5 | Induces S-phase arrest | |
| HepG2 | 8.7 | Induces G2/M-phase arrest |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of the compound with target enzymes. The results indicate favorable binding affinities, supporting its potential as a therapeutic agent.
Case Studies
A notable case study involved testing the compound in a preclinical model of T2DM and Alzheimer's disease. The results showed improved glycemic control and cognitive function markers in treated subjects compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
